Pilsicainide hydrochloride hydrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C34H52Cl2N4O3 |

|---|---|

Molecular Weight |

635.7 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrate;dihydrochloride |

InChI |

InChI=1S/2C17H24N2O.2ClH.H2O/c2*1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17;;;/h2*3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);2*1H;1H2 |

InChI Key |

BZVJYJOFEKSVLE-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3.O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Pilsicainide Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, development, and mechanistic action of pilsicainide hydrochloride hydrate, a class Ic antiarrhythmic agent. Designed for professionals in the field of cardiovascular pharmacology and drug development, this document synthesizes pivotal research and clinical findings to offer an in-depth understanding of this important therapeutic agent.

Introduction: The Clinical Challenge of Cardiac Arrhythmias and the Emergence of a Pure Sodium Channel Blocker

Cardiac arrhythmias, characterized by irregular heartbeats, represent a significant global health burden, contributing to stroke, heart failure, and sudden cardiac death. The development of effective and safe antiarrhythmic drugs has been a long-standing goal in cardiovascular medicine. In the late 20th century, a deeper understanding of the electrophysiological basis of arrhythmias paved the way for the rational design of drugs targeting specific ion channels. It was within this scientific context that pilsicainide hydrochloride hydrate emerged as a novel therapeutic agent, distinguished by its "pure" sodium channel blocking activity.

Developed by Suntory Holdings Limited (now part of Daiichi Sankyo), pilsicainide was first launched in Japan in 1991 under the trade name Sunrythm®[1]. Its introduction provided clinicians with a new tool for the management of both supraventricular and ventricular arrhythmias, particularly atrial fibrillation[1][2]. This guide will trace the journey of pilsicainide from its chemical synthesis to its clinical application, offering a detailed examination of its pharmacological properties and the scientific principles that underpin its therapeutic efficacy.

The Genesis of Pilsicainide: A Journey of Chemical Synthesis

The development of pilsicainide hydrochloride hydrate was the result of a targeted drug discovery program aimed at creating a potent and selective sodium channel blocker. While the specific details of the initial lead optimization process are proprietary, the chemical synthesis of pilsicainide has been disclosed in patent literature. The following protocol outlines a representative synthesis method, providing a foundational understanding of its manufacturing process.

Experimental Protocol: Synthesis of Pilsicainide Hydrochloride Hydrate

This protocol is a generalized representation based on publicly available information and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2,6-dimethylaniline

-

Chloroacetyl chloride

-

Pyrrolizidine

-

Sodium hydride (or another suitable base)

-

Anhydrous toluene

-

Hydrochloric acid

-

Suitable solvents for reaction and purification (e.g., diethyl ether, ethanol)

Procedure:

-

N-Chloroacetylation of 2,6-dimethylaniline: 2,6-dimethylaniline is reacted with chloroacetyl chloride in an inert solvent to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This step introduces the chloroacetamide moiety, which will later be coupled with the pyrrolizidine ring.

-

Alkylation of Pyrrolizidine: Pyrrolizidine is reacted with the N-(2,6-dimethylphenyl)-2-chloroacetamide in the presence of a strong base, such as sodium hydride, in an anhydrous solvent like toluene. This nucleophilic substitution reaction couples the two main structural components of pilsicainide.

-

Formation of the Hydrochloride Salt: The resulting pilsicainide free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate pilsicainide hydrochloride.

-

Hydration and Purification: The hydrochloride salt is then recrystallized from an aqueous solvent system to yield pilsicainide hydrochloride hydrate. The water content is carefully controlled to achieve the desired hydrate form. Purification is typically achieved through repeated recrystallizations to meet pharmaceutical-grade standards.

Mechanism of Action: A Deep Dive into Sodium Channel Blockade

Pilsicainide exerts its antiarrhythmic effects by selectively blocking the fast inward sodium current (INa) in cardiomyocytes[2]. This action is characteristic of Class Ic antiarrhythmic agents. The blockade of sodium channels slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.

State-Dependent Binding to the Nav1.5 Channel

A key feature of pilsicainide's mechanism is its state-dependent binding to the cardiac sodium channel, Nav1.5. This means that the drug has a higher affinity for the channel in its open and inactivated states compared to its resting state[2]. This property is crucial for its therapeutic efficacy, as it allows pilsicainide to preferentially target rapidly firing cells, which are characteristic of tachyarrhythmias, while having a lesser effect on cells at a normal heart rate.

Molecular Interactions with the Nav1.5 Channel

Studies have identified key amino acid residues within the Nav1.5 channel that are critical for pilsicainide binding. These residues are located within the pore-forming region of the channel, specifically in domain IV. This interaction physically obstructs the flow of sodium ions, thereby producing the channel-blocking effect.

Figure 1. State-dependent blockade of the Nav1.5 channel by pilsicainide.

Preclinical Development: Establishing the Pharmacological and Toxicological Profile

Prior to human trials, pilsicainide underwent extensive preclinical evaluation to characterize its pharmacodynamic and pharmacokinetic properties, as well as to establish its safety profile. These studies were conducted in various in vitro and in vivo models.

In Vitro Electrophysiology

The electrophysiological effects of pilsicainide were meticulously characterized using voltage-clamp and patch-clamp techniques on isolated cardiomyocytes.

Cell Preparation:

-

Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) using enzymatic digestion.

-

Alternatively, use a stable cell line expressing human Nav1.5 channels (e.g., HEK293 cells).

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Use an internal (pipette) solution and an external (bath) solution with appropriate ionic compositions to isolate INa.

-

Apply a series of voltage protocols to elicit INa and to study the voltage- and frequency-dependence of the channel block by pilsicainide.

-

Voltage-dependence of block: Apply depolarizing pulses to various test potentials from a holding potential of -100 mV.

-

Frequency-dependence of block: Apply a train of depolarizing pulses at different frequencies (e.g., 0.5 Hz, 1 Hz, 2 Hz) to assess use-dependent block.

-

-

Perfuse the cells with increasing concentrations of pilsicainide and record the corresponding reduction in INa amplitude.

Data Analysis:

-

Measure the peak INa amplitude in the absence and presence of pilsicainide.

-

Construct concentration-response curves to determine the IC50 (half-maximal inhibitory concentration) of pilsicainide.

-

Analyze the kinetics of block and unblock to further characterize the drug-channel interaction.

In Vivo Animal Models

The antiarrhythmic efficacy of pilsicainide was evaluated in various animal models of arrhythmias.

| Animal Model | Arrhythmia Type | Key Findings |

| Canine | Coronary ligation-induced ventricular arrhythmia | Dose-dependent reduction in ventricular arrhythmias[3][4]. |

| Canine | Rapid atrial pacing-induced atrial fibrillation | Suppression of atrial effective refractory period shortening[5]. |

| Guinea Pig | Acetylcholine and high-frequency stimulation-induced atrial fibrillation | Increased atrial fibrillation threshold, prolonged atrial effective refractory period, and slowed interatrial conduction[6]. |

| Guinea Pig | Isolated pulmonary vein preparation | Decreased conduction velocity and prolonged effective refractory period in the pulmonary vein[7]. |

Toxicology Studies

Comprehensive toxicology studies were conducted in accordance with international guidelines to assess the safety of pilsicainide. These studies included single-dose and repeated-dose toxicity studies in rodent and non-rodent species to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.

Clinical Development: From First-in-Human to Post-Marketing Surveillance

The clinical development program for pilsicainide was designed to evaluate its safety, tolerability, pharmacokinetics, and efficacy in treating various cardiac arrhythmias.

Phase I: First-in-Human Studies

Phase I studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of pilsicainide. These studies established the initial dose range for subsequent clinical trials in patients.

Phase II and III: Efficacy and Safety in Patients

Numerous Phase II and III clinical trials have demonstrated the efficacy and safety of pilsicainide in the treatment of atrial fibrillation and other arrhythmias.

| Trial/Study | Patient Population | Key Outcomes |

| PSTAF Investigators | Recent-onset atrial fibrillation | A single oral dose of 150 mg pilsicainide converted 45% of patients to sinus rhythm within 90 minutes, compared to 8.6% with placebo[8]. |

| Multicenter Trial vs. Disopyramide | Paroxysmal atrial fibrillation | A single oral dose of pilsicainide was as effective as an infusion of disopyramide in restoring sinus rhythm[9]. |

| Placebo-Controlled Study in Chronic AF | Chronic atrial fibrillation | Pilsicainide was effective in restoring and maintaining sinus rhythm over a 2-year follow-up period[10]. |

| Crossover Study vs. Flecainide | Symptomatic paroxysmal atrial fibrillation | No significant difference in the frequency of AF episodes between pilsicainide and flecainide treatment[11]. |

Long-Term Safety and Efficacy

Long-term studies have shown that pilsicainide is generally well-tolerated for the chronic management of arrhythmias[12]. However, like other Class Ic antiarrhythmic drugs, it can have proarrhythmic effects, particularly in patients with structural heart disease. Careful patient selection and monitoring are therefore essential. One study highlighted that drug-induced proarrhythmias with pilsicainide were strongly associated with renal dysfunction[13]. Long-term therapy with pilsicainide has been shown to be effective in maintaining sinus rhythm in patients with paroxysmal atrial fibrillation[14].

Regulatory History and Current Status

Pilsicainide hydrochloride hydrate was first approved for clinical use in Japan in 1991 for the treatment of tachyarrhythmias. It has since become a widely used antiarrhythmic agent in Japan and several other Asian countries.

As of the latest available information, pilsicainide has not received marketing authorization from the United States Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Therefore, its clinical use is primarily concentrated in Japan and other regions where it has obtained regulatory approval.

Conclusion: A Valuable Tool in the Arrhythmia Armamentarium

Pilsicainide hydrochloride hydrate represents a significant development in the field of antiarrhythmic therapy. Its "pure" sodium channel blocking activity and state-dependent mechanism of action provide a targeted approach to the management of a variety of cardiac arrhythmias. Extensive preclinical and clinical research has established its efficacy and a generally favorable safety profile in appropriately selected patients. While its use is geographically limited, pilsicainide remains an important therapeutic option in regions where it is approved and serves as a valuable case study in the rational design and development of antiarrhythmic drugs.

References

-

Okishige, K., et al. (2000). Pilsicainide for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study. American Heart Journal, 140(3), 437-444. [Link]

-

Patsnap. (2024). What is Pilsicainide used for? Patsnap Synapse. [Link]

-

Sato, T., et al. (2017). Paroxysmal atrial fibrillation recurrences and quality of life in symptomatic patients: A crossover study of flecainide and pilsicainide. Journal of Arrhythmia, 33(4), 302-308. [Link]

-

Atarashi, H., et al. (1996). Conversion of recent-onset Atrial Fibrillation by a single oral dose of Pilsicainide (Pilsicainide Suppression Trial on atrial fibrillation). The PSTAF Investigators. The American Journal of Cardiology, 78(6), 694-697. [Link]

-

Plosker, G. L., & Fitton, A. (1996). Pilsicainide. A review of its antiarrhythmic activity and therapeutic use. Drugs, 52(2), 278-299. [Link]

-

Meyler's Side Effects of Drugs. (2024). Pilsicainide. Clinical Tree. [Link]

-

Hattori, Y., et al. (1995). Effects of pilsicainide on the atrial fibrillation threshold in guinea pig atria. A comparative study with disopyramide, lidocaine and flecainide. Japanese Journal of Pharmacology, 68(2), 171-176. [Link]

-

Takahara, A., et al. (2012). Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium. Journal of Pharmacological Sciences, 119(1), 79-82. [Link]

-

Kumagai, K., et al. (2018). Assessment of drug-induced proarrhythmias due to pilsicainide in patients with atrial tachyarrhythmias. Journal of Arrhythmia, 34(5), 541-548. [Link]

-

Wikipedia. (2023). Pilsicainide. Wikipedia. [Link]

-

Kumagai, K., et al. (2000). Single oral administration of pilsicainide versus infusion of disopyramide for termination of paroxysmal atrial fibrillation: a multicenter trial. Pacing and Clinical Electrophysiology, 23(11 Pt 2), 1853-1856. [Link]

-

Komatsu, T., et al. (2002). [Efficacy of pilsicainide for the long-term prevention of paroxysmal atrial fibrillation: analysis based on the time of onset]. Journal of Cardiology, 40(5), 211-217. [Link]

-

Komatsu, T., et al. (2006). Randomized crossover study of the long-term effects of pilsicainide and cibenzoline in preventing recurrence of symptomatic paroxysmal atrial fibrillation: influence of the duration of arrhythmia before therapy. Circulation Journal, 70(6), 667-672. [Link]

-

Okumura, Y., et al. (2002). Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model. Journal of Cardiovascular Electrophysiology, 13(12), 1259-1266. [Link]

-

Iwasaki, H., et al. (2009). Simultaneous assessment of pharmacokinetics of pilsicainide transdermal patch and its electropharmacological effects on atria of chronic atrioventricular block dogs. Journal of Pharmacological Sciences, 110(3), 410-414. [Link]

-

Miyano, H., et al. (2000). [Antiarrhythmic effects of pilsicainide hydrochloride and effects on cardiac function and ECG in dogs: comparison with disopyramide]. Nihon Yakurigaku Zasshi, 115(5), 295-308. [Link]

Sources

- 1. Pilsicainide - Wikipedia [en.wikipedia.org]

- 2. What is Pilsicainide used for? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. [Antiarrhythmic effects of pilsicainide hydrochloride and effects on cardiac function and ECG in dogs: comparison with disopyramide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of pilsicainide on atrial electrophysiologic properties in the canine rapid atrial stimulation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of pilsicainide on the atrial fibrillation threshold in guinea pig atria. A comparative study with disopyramide, lidocaine and flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological effects of the class Ic antiarrhythmic drug pilsicainide on the guinea-pig pulmonary vein myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conversion of recent-onset Atrial Fibrillation by a single oral dose of Pilsicainide (Pilsicainide Suppression Trial on atrial fibrillation). The PSTAF Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single oral administration of pilsicainide versus infusion of disopyramide for termination of paroxysmal atrial fibrillation: a multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pilsicainide for conversion and maintenance of sinus rhythm in chronic atrial fibrillation: a placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Paroxysmal atrial fibrillation recurrences and quality of life in symptomatic patients: A crossover study of flecainide and pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of drug-induced proarrhythmias due to pilsicainide in patients with atrial tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Efficacy of pilsicainide for the long-term prevention of paroxysmal atrial fibrillation: analysis based on the time of onset] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Pilsicainide Hydrochloride Hydrate

Introduction: Positioning Pilsicainide in the Antiarrhythmic Landscape

Pilsicainide hydrochloride hydrate, marketed under trade names such as Sunrhythm®, is a potent antiarrhythmic agent primarily utilized in Japan for the management of cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia.[1] According to the widely recognized Vaughan Williams classification system, pilsicainide is categorized as a Class Ic antiarrhythmic drug.[1] This classification signifies that its primary mechanism of action is a pronounced blockade of the fast inward sodium channels in cardiac cells.[2][3] Unlike other antiarrhythmic agents that may exhibit a broad spectrum of ion channel interactions, pilsicainide is often distinguished as a "pure" sodium channel blocker, a characteristic that defines its electrophysiological profile and clinical utility.[4][5] This guide will provide a comprehensive exploration of the molecular and cellular mechanisms underpinning the therapeutic effects of pilsicainide, offering insights for researchers, scientists, and drug development professionals.

Core Mechanism of Action: State-Dependent Blockade of the Cardiac Sodium Channel (Nav1.5)

The cornerstone of pilsicainide's antiarrhythmic effect lies in its interaction with the voltage-gated sodium channel Nav1.5, the primary channel responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential in atrial and ventricular myocytes.[6] Pilsicainide exhibits a potent, state-dependent blockade of Nav1.5, demonstrating a higher affinity for the open and inactivated states of the channel over the resting state.[1] This preferential binding is a hallmark of Class I antiarrhythmic drugs and is crucial to their therapeutic efficacy.[6]

Electrophysiological Consequences of Nav1.5 Blockade

The binding of pilsicainide to Nav1.5 channels results in several key electrophysiological alterations:

-

Reduced Rate of Depolarization: By inhibiting the influx of sodium ions during Phase 0, pilsicainide markedly decreases the maximum rate of depolarization (Vmax) of the cardiac action potential.[7] This effect is visually represented by a decrease in the slope of the action potential upstroke.

-

Slowed Conduction Velocity: The reduction in Vmax directly translates to a slowing of electrical impulse conduction through the cardiac tissue, a negative dromotropic effect.[1][6] This is a primary mechanism by which pilsicainide can terminate re-entrant arrhythmias, which depend on a critical conduction velocity to sustain the re-entrant circuit.

-

Prolongation of the Effective Refractory Period (ERP): Pilsicainide has been shown to prolong the ERP in atrial tissue.[4] A key aspect of this is the induction of post-repolarization refractoriness (PRR), where the cell remains unexcitable even after the membrane potential has fully repolarized.[8] This is a direct consequence of the slow dissociation of pilsicainide from the sodium channels, meaning that a significant fraction of channels remain blocked at the beginning of diastole, thereby reducing sodium channel availability for the next beat.[8]

Notably, as a Class Ic agent, pilsicainide has minimal effect on the overall duration of the action potential (APD).[9] This distinguishes it from Class Ia drugs, which prolong APD, and Class Ib drugs, which shorten it.

Use-Dependency and Kinetic Properties

A critical feature of pilsicainide's action is its use-dependency , also known as frequency-dependency. This means that the extent of sodium channel blockade increases with higher heart rates (i.e., increased frequency of channel activation).[1] At faster rates, there is less time for the drug to dissociate from the channels during the diastolic interval, leading to an accumulation of blocked channels. This property makes pilsicainide particularly effective in suppressing tachyarrhythmias while having a lesser effect at normal heart rates.

Pilsicainide is characterized by its slow onset and offset kinetics of sodium channel blockade.[4] The time constant for recovery from inactivation is in the range of 65 to 75 milliseconds and remains relatively constant across different concentrations.[2][10] This slow recovery from block contributes to its potent antiarrhythmic effects and its classification as a Class Ic agent.[11]

Molecular Binding Site

Studies have elucidated that pilsicainide binds to the local anesthetic receptor site within the pore of the Nav1.5 channel.[12] Specifically, mutations of key amino acid residues, namely phenylalanine 1586 (F1586) and tyrosine 1593 (Y1593) in the S6 segment of domain IV, have been shown to abolish the use-dependent block by pilsicainide.[13] This indicates a direct interaction with these residues, which is a common feature for many Class I antiarrhythmic drugs and local anesthetics.[12]

Quantitative Analysis of Pilsicainide's Potency

The potency of pilsicainide's sodium channel blockade has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.

| Channel/Preparation | Condition | IC50 | Reference |

| hNav1.5 | 0.1 Hz stimulation | 125 µM | [12] |

| hNav1.5 | 10 Hz stimulation | 25 µM | [12] |

| Rat atrial cells (control) | Net inward current | 133 µg/mL | [7] |

| Rat atrial cells (T4-treated) | Net inward current | 29.2 µg/mL | [7][14] |

Off-Target Effects and the "Pure" Blocker Concept

While pilsicainide is often referred to as a "pure" sodium channel blocker, it is crucial to critically evaluate its interactions with other cardiac ion channels, particularly at supra-therapeutic concentrations.

Interaction with Potassium Channels

At clinically relevant concentrations, pilsicainide has been shown to have minimal to no effect on various potassium currents, including the transient outward current (Ito), the delayed rectifier potassium current, and the inward rectifier potassium current.[4] However, some studies have investigated its effects on the human ether-à-go-go-related gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).

Interestingly, while acute exposure to pilsicainide does not significantly affect hERG channel currents, chronic treatment (48 hours) has been shown to increase the expression of hERG proteins and channel currents in a concentration-dependent manner.[15] This suggests that pilsicainide may act as a "chemical chaperone," stabilizing the hERG protein inside the cell and facilitating its trafficking to the cell membrane.[15] This effect is distinct from a direct blocking action and adds a layer of complexity to its long-term electrophysiological profile.

Interaction with Calcium Channels

Studies have generally indicated that pilsicainide does not significantly affect L-type calcium channels at therapeutic concentrations.

Experimental Protocol: Characterizing Pilsicainide's Action via Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of compounds like pilsicainide on cardiac ion channels.[3] Below is a detailed protocol for assessing the effect of pilsicainide on the sodium current (INa) in isolated cardiac myocytes.

Cell Preparation

-

Isolation of Cardiomyocytes: Isolate ventricular or atrial myocytes from an appropriate animal model (e.g., adult rat, guinea pig) using enzymatic digestion with collagenase and protease.

-

Cell Culture: Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere for at least 2 hours before recording.

Solutions

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate INa, K+ currents can be blocked by substituting KCl with CsCl and Ca2+ currents can be blocked with CdCl2 (e.g., 0.2 mM).

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with CsOH.

-

Pilsicainide Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of pilsicainide hydrochloride hydrate in deionized water and make fresh dilutions in the external solution on the day of the experiment.

Electrophysiological Recording

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol for Tonic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to -20 mV for 50 ms) to elicit the peak INa.

-

Record the peak current in the absence (control) and presence of increasing concentrations of pilsicainide.

-

-

Voltage-Clamp Protocol for Use-Dependent Block:

-

Hold the cell at a more depolarized potential (e.g., -90 mV).

-

Apply a train of depolarizing pulses (e.g., to -20 mV for 50 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Measure the progressive decrease in peak INa during the pulse train to quantify use-dependent block.

-

-

Data Acquisition and Analysis:

-

Record currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Analyze the peak current amplitude to determine the percentage of block at each concentration and frequency.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

-

Visualizing the Mechanism and Experimental Workflow

Caption: State-dependent blockade of Nav1.5 by pilsicainide.

Caption: Mechanism of use-dependent block by pilsicainide.

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion and Future Directions

Pilsicainide hydrochloride hydrate is a Class Ic antiarrhythmic agent with a well-defined mechanism of action centered on the potent and use-dependent blockade of the cardiac sodium channel Nav1.5. Its "pure" sodium channel blocking properties at therapeutic concentrations, coupled with its slow kinetic profile, make it an effective agent for the termination and prevention of specific cardiac arrhythmias. The nuanced effects on hERG channel expression with chronic use warrant further investigation and consideration in long-term therapy. A thorough understanding of its molecular interactions and electrophysiological consequences, as detailed in this guide, is paramount for its rational use in clinical practice and for the development of future antiarrhythmic therapies with improved efficacy and safety profiles. Future research could focus on high-resolution structural studies of pilsicainide bound to the Nav1.5 channel to further refine our understanding of its binding and to guide the design of novel, more selective sodium channel blockers.

References

-

Modes of the Na channel blocking action of pilsicainide, a new antiarrhythmic agent, in cardiac cells. PubMed. [Link]

-

Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide. PubMed. [Link]

-

Molecular mechanisms underlying the pilsicainide-induced stabilization of hERG proteins in transfected mammalian cells. PMC - NIH. [Link]

-

Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells. J-Stage. [Link]

-

Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide. PMC - PubMed Central. [Link]

-

Effects of pilsicainide on the intracellular localization of... ResearchGate. [Link]

-

Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. PMC - NIH. [Link]

-

What is Pilsicainide used for? Patsnap Synapse. [Link]

-

Whole-Cell Voltage Clamping of Isolated Heart Cells. University of South Alabama. [Link]

-

Electrophysiology of Single Cardiomyocytes: Patch Clamp and Other Recording Methods. ResearchGate. [Link]

-

Pilsicainide for atrial fibrillation. PubMed. [Link]

-

Whole-cell patch-clamp recording and parameters. PMC - PubMed Central. [Link]

-

Effect of sodium channel blocker, pilsicainide hydrochloride, on net inward current of atrial myocytes in thyroid hormone toxicosis rats. PubMed. [Link]

-

Patch Clamp Electrophysiology. Molecular Devices. [Link]

-

A sodium channel blocker, pilsicainide, produces atrial post-repolarization refractoriness through the reduction of sodium channel availability. PubMed. [Link]

-

Effect of pilsicainide, a pure sodium channel blocker, on spiral waves during atrial fibrillation: theoretical analysis by numerical simulation. PubMed. [Link]

-

Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs. PMC - NIH. [Link]

-

Electropharmacologic effects of pilsicainide, a pure sodium channel blocker, on the remodeled atrium subjected to chronic rapid pacing. PubMed. [Link]

-

Potency of Late-Nav1.5 Current Inhibition Depends on the Agonist Used to Augment It. Charles River. [Link]

-

Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. PubMed. [Link]

-

State-dependent trapping of flecainide in the cardiac sodium channel. PMC - NIH. [Link]

-

Flecainide inhibition of hERG channels: probing the role of inactivation. The Physiological Society. [Link]

-

Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach. PubMed Central. [Link]

-

IC50 values for block of peak and late NaV1.5 currents stably expressed... ResearchGate. [Link]

-

Application Report - hiPSC-derived cardiomyocytes - NaV1.5 compound screening on QPatch® II. Sophion. [Link]

-

Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. MDPI. [Link]

-

Vaughan-Williams Classification of Antiarrhythmic Drugs. CV Pharmacology. [Link]

-

Class I Antiarrhythmics (Sodium-Channel Blockers). CV Pharmacology. [Link]

Sources

- 1. What is Pilsicainide used for? [synapse.patsnap.com]

- 2. Modes of the Na channel blocking action of pilsicainide, a new antiarrhythmic agent, in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electropharmacologic effects of pilsicainide, a pure sodium channel blocker, on the remodeled atrium subjected to chronic rapid pacing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of sodium channel blocker, pilsicainide hydrochloride, on net inward current of atrial myocytes in thyroid hormone toxicosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A sodium channel blocker, pilsicainide, produces atrial post-repolarization refractoriness through the reduction of sodium channel availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of pilsicainide, a pure sodium channel blocker, on spiral waves during atrial fibrillation: theoretical analysis by numerical simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells [jstage.jst.go.jp]

- 10. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pilsicainide | TargetMol [targetmol.com]

- 14. Molecular mechanisms underlying the pilsicainide-induced stabilization of hERG proteins in transfected mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pilsicainide Hydrochloride Hydrate: Chemical Structure, Properties, and Advanced Analytical Considerations

This guide provides a comprehensive technical overview of pilsicainide hydrochloride hydrate, a potent Class Ic antiarrhythmic agent. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical and pharmacological aspects of the molecule, offering field-proven insights into its mechanism, properties, and analytical characterization.

Introduction: A Focused Approach to Cardiac Rhythm Management

Pilsicainide, first marketed in Japan as Sunrythm®, is a lidocaine derivative developed for the management of tachyarrhythmias.[1][2] Unlike broader-spectrum antiarrhythmics, pilsicainide is distinguished as a "pure" sodium channel blocker, exhibiting high selectivity for the cardiac fast sodium channel (Nav1.5) without significantly affecting other cardiac ion channels, such as potassium and calcium channels.[1][3] This specificity is central to its therapeutic efficacy in treating both supraventricular and ventricular arrhythmias, particularly atrial fibrillation.[1][2] This guide will explore the fundamental molecular characteristics that underpin its potent and selective pharmacological activity.

Chemical Identity and Molecular Architecture

Pilsicainide's chemical structure is a secondary carboxamide, formally resulting from the condensation of the amino group of 2,6-dimethylaniline with the carboxy group of (tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid.[4] This unique architecture, featuring a bulky xylidine group linked to a rigid pyrrolizidine bicyclic system, is crucial for its interaction with the sodium channel.

The compound is typically supplied as a hydrochloride salt and may exist in a hydrated form, specifically as pilsicainide hydrochloride hemihydrate.[5] The addition of the hydrochloride salt enhances the compound's stability and aqueous solubility, which are critical for pharmaceutical formulation.

Key Identifiers:

-

IUPAC Name: N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride[6]

-

CAS Number: 88069-49-2 (for hydrochloride)[6]

-

Molecular Formula (Hydrochloride): C₁₇H₂₅ClN₂O[6]

-

Molecular Formula (Hemihydrate): (C₁₇H₂₄N₂O·HCl)₂·H₂O[5]

Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a drug substance is foundational to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as guiding formulation development. The key properties of pilsicainide are summarized below.

| Property | Value | Source |

| Molecular Weight (Hydrochloride) | 308.8 g/mol | [6] |

| Molecular Weight (Hemihydrate) | 635.70 g/mol | [5] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 212-214 °C | [3] |

| XLogP3-AA (Lipophilicity) | 2.7 | [4] |

| Solubility | Slightly soluble in Chloroform and Water | [3] |

The XLogP3-AA value of 2.7 indicates a moderate degree of lipophilicity.[4] This balance is critical; the molecule must be sufficiently lipid-soluble to cross cell membranes and access the intracellular binding site on the sodium channel, yet retain enough aqueous solubility for administration and distribution in the bloodstream.

Mechanism of Action: State-Dependent Sodium Channel Blockade

Pilsicainide exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) that is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][7] This action is achieved through direct binding to the Nav1.5 sodium channel.

The causality behind its efficacy and relative cardiac safety lies in its use-dependent and state-dependent binding characteristics.[1][2]

-

State-Dependence: Pilsicainide exhibits a significantly higher affinity for the sodium channel when it is in the inactivated state compared to the resting or open states.[1] During the rapid heart rates characteristic of tachyarrhythmias, cardiac cells spend more time in depolarized states, meaning the sodium channels are more frequently in the open and inactivated conformations. This preference allows pilsicainide to selectively target the more rapidly firing, arrhythmogenic tissues over normally functioning myocardium.

-

Use-Dependence: The degree of sodium channel blockade increases with the frequency of channel activation (i.e., with increasing heart rate).[2] This is a direct consequence of its state-dependent binding and its slow onset and offset kinetics, which result in a prolonged recovery time for the channel.[1]

This selective inhibition slows the rate of depolarization, reduces cell excitability, and delays impulse conduction through the myocardium in a dose-dependent manner, ultimately terminating the re-entrant circuits that sustain arrhythmias.[1][4]

Caption: Mechanism of pilsicainide's state-dependent blockade of the Nav1.5 channel.

Synthesis Pathway: A Strategic Amide Bond Formation

The synthesis of pilsicainide hinges on the formation of an amide bond between two key precursors. While various industrial methods exist, a common and logical approach involves the coupling of a pyrrolizidine-derived carboxylic acid with 2,6-dimethylaniline.

A representative synthesis can be described as follows:

-

Preparation of the Pyrrolizidine Core: A foundational step is the synthesis of the (tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetic acid intermediate. This is often achieved through multi-step reactions starting from simpler heterocyclic precursors.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the pyrrolizidine intermediate is activated to facilitate nucleophilic attack. This can be accomplished by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Coupling: The activated acyl chloride is then reacted with 2,6-dimethylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, forming the amide bond and releasing HCl.

-

Salt Formation and Purification: The resulting pilsicainide free base is then treated with hydrochloric acid to form the stable pilsicainide hydrochloride salt. Purification is typically achieved through recrystallization to yield the final, high-purity active pharmaceutical ingredient (API).

This strategic coupling ensures that the two critical pharmacophoric elements—the rigid bicyclic amine and the substituted aromatic ring—are correctly assembled.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity, potency, and quality of pilsicainide hydrochloride hydrate requires a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose, as outlined in pharmacopoeial methods such as the Japanese Pharmacopoeia.[3]

Field-Proven HPLC Protocol

The following protocol is a self-validating system for the quantitative analysis of pilsicainide hydrochloride hydrate. The choice of a C18 (ODS) column provides the necessary hydrophobic retention for the moderately lipophilic analyte, while the specific mobile phase composition ensures excellent peak shape and resolution.

Experimental Protocol:

-

Mobile Phase Preparation (Buffer Solution B):

-

To 750 mL of purified water, add 5 mL of triethylamine. The triethylamine acts as a competing base to mask residual acidic silanol groups on the silica-based stationary phase, which is crucial for preventing peak tailing of the basic pilsicainide molecule.

-

Adjust the pH of the solution to 4.0 using phosphoric acid. This pH ensures that pilsicainide (a weak base) is fully protonated and exists as a single ionic species, leading to a sharp, symmetrical peak.

-

Add purified water to a final volume of 1000 mL.

-

-

Eluent Preparation:

-

Prepare the final mobile phase by mixing Acetonitrile (Solvent A) and the prepared Buffer Solution (Solvent B) in a volumetric ratio of 1:5 (A/B, v/v). This composition provides the optimal polarity for eluting pilsicainide with a reasonable retention time.

-

-

Chromatographic Conditions:

-

Column: Inertsil ODS-4 (5 µm particle size, 150 x 4.6 mm I.D.) or equivalent C18 column.[3]

-

Flow Rate: 1.35 mL/min.[3]

-

Column Temperature: 40 °C. Maintaining a constant, elevated temperature ensures reproducible retention times and improves column efficiency.[3]

-

Detection: UV absorbance at 210 nm. This wavelength provides high sensitivity for the aromatic xylidine chromophore in the pilsicainide structure.[3]

-

Injection Volume: 20 µL.[3]

-

-

Sample and Standard Preparation:

-

Accurately weigh and dissolve pilsicainide hydrochloride hydrate reference standard and sample material in the mobile phase to a known concentration (e.g., 2 mg/L for impurity analysis or higher for assay).

-

-

System Suitability and Analysis:

-

Inject the standard solution multiple times (n=6) to verify system suitability. Key parameters include theoretical plates (e.g., ≥ 5,000), tailing factor (e.g., ≤ 1.5), and relative standard deviation (RSD) of the peak area (e.g., ≤ 2.0%).[3]

-

Once the system is deemed suitable, inject the sample solutions. Quantify the amount of pilsicainide by comparing the peak area of the sample to that of the reference standard.

-

Caption: Standard experimental workflow for the HPLC analysis of pilsicainide.

Conclusion

Pilsicainide hydrochloride hydrate represents a highly targeted therapeutic agent whose efficacy is deeply rooted in its distinct molecular structure and resulting physicochemical properties. Its success as a Class Ic antiarrhythmic is a direct result of its selective, state-dependent interaction with the Nav1.5 sodium channel. A thorough understanding of its chemical nature, coupled with robust analytical methods like the HPLC protocol detailed herein, is essential for its continued development, quality control, and clinical application. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cardiovascular pharmacology.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4820, Pilsicainide." PubChem, [Link]. Accessed December 31, 2025.

-

GL Sciences. "Analysis of Pilsicainide hydrochloride hydrate." GL Sciences Inc., [Link]. Accessed December 31, 2025.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 114817, Pilsicainide Hydrochloride." PubChem, [Link]. Accessed December 31, 2025.

-

Wikipedia. "Pilsicainide." Wikipedia, The Free Encyclopedia, [Link]. Accessed December 31, 2025.

-

Patsnap. "What is Pilsicainide used for?" Synapse, [Link]. Accessed December 31, 2025.

-

Patsnap. "What is the mechanism of Pilsicainide?" Synapse, [Link]. Accessed December 31, 2025.

-

Global Substance Registration System. "PILSICAINIDE." GSRS, [Link]. Accessed December 31, 2025.

-

KEGG DRUG. "Pilsicainide hydrochloride hydrate." Genome.jp, [Link]. Accessed December 31, 2025.

-

Kumagai, K., et al. "Pilsicainide for atrial fibrillation." Drugs, vol. 66, no. 16, 2006, pp. 2067-73, [Link]. Accessed December 31, 2025.

-

Asian Journal of Research in Chemistry. "A Review on Analytical Method Development and Validation of Flecainide using HPLC." AJRC, [Link]. Accessed December 31, 2025.

-

JETIR. "Review on: QUANTITATIVE ANALYSIS OF POTENT ANTIARRTHMATIC ACTIVE ENTITIES BY RP-HPLC." JETIR, [Link]. Accessed December 31, 2025.

-

Acta Poloniae Pharmaceutica. "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL." Acta Poloniae Pharmaceutica, [Link]. Accessed December 31, 2025.

Sources

- 1. Pilsicainide - Wikipedia [en.wikipedia.org]

- 2. What is Pilsicainide used for? [synapse.patsnap.com]

- 3. glsciences.com [glsciences.com]

- 4. Pilsicainide | C17H24N2O | CID 4820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KEGG DRUG: Pilsicainide hydrochloride hydrate [genome.jp]

- 6. Pilsicainide Hydrochloride | C17H25ClN2O | CID 114817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

pilsicainide hydrochloride hydrate CAS number

An In-depth Technical Guide to Pilsicainide Hydrochloride Hydrate

Executive Summary

Pilsicainide is a potent Class Ic antiarrhythmic agent developed for the management of cardiac arrhythmias.[1] This guide provides a comprehensive technical overview of pilsicainide hydrochloride hydrate, intended for researchers, scientists, and professionals in drug development. The core focus is on its chemical identity, particularly its CAS number, alongside its mechanism of action, pharmacokinetics, validated analytical methodologies, and clinical profile. As a pure and potent sodium channel blocker, pilsicainide exhibits use-dependent and state-dependent inhibition of the cardiac fast inward sodium current (INa), leading to slowed conduction velocity and termination of re-entrant arrhythmias like atrial fibrillation.[1][2] This document synthesizes current knowledge to serve as an authoritative resource, detailing the scientific principles underlying its therapeutic application and analytical quantification.

Introduction

Pilsicainide was developed by Suntory Holdings Limited in Japan and first released in 1991 for the clinical treatment of cardiac arrhythmias.[1] Marketed under the trade name Sunrythm®, it is primarily used for both ventricular and supraventricular arrhythmias and has demonstrated particular efficacy in the management of atrial fibrillation.[1][3] It belongs to the Class Ic category of the Vaughan Williams classification, a group characterized by potent blockade of the fast sodium channels in cardiac cells.[4] Unlike some other antiarrhythmics, pilsicainide is considered a "pure" sodium channel blocker, meaning it does not exert significant effects on potassium or calcium channels, which simplifies its electrophysiological profile.[1] This guide delves into the core technical specifications and functional characteristics of its hydrochloride hydrate form.

Chemical and Physical Properties

The precise identification of a pharmaceutical substance is foundational to research and development. Pilsicainide is a lidocaine derivative characterized by a pyrrolizidine ring structure.[5] It is administered clinically as a hydrochloride salt to improve solubility and bioavailability.[6]

The Chemical Abstracts Service (CAS) has assigned several numbers to identify pilsicainide in its various forms:

-

Pilsicainide (Base): 88069-67-4[1]

-

Pilsicainide Hydrochloride Hydrate: The hydrated form, often a hemihydrate, is specifically identified in databases like KEGG under entry D01554.[11][12] The most commonly used CAS number in literature and commercial supply for the salt form is 88069-49-2.

Table 1: Chemical Identity of Pilsicainide Hydrochloride

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide hydrochloride | [1][9] |

| CAS Number | 88069-49-2 | [7][8][9][10] |

| Molecular Formula | C₁₇H₂₅ClN₂O | [7][9] |

| Molecular Weight | 308.85 g/mol | [7][9][10] |

| KEGG Drug ID | D01554 (for Hydrate) |[12] |

Chemical Structure

The molecular structure of pilsicainide forms the basis of its pharmacological activity.

Caption: Chemical structure of pilsicainide.

Mechanism of Action

Pilsicainide's therapeutic effects are derived from its selective and potent blockade of the fast inward sodium channels (Nav1.5) in cardiac cell membranes.[1][11] This action directly influences the cardiac action potential, which is the fundamental electrical event governing heart muscle contraction.

Electrophysiological Effects

The blockade of sodium channels by pilsicainide reduces the influx of sodium ions during Phase 0 of the cardiac action potential.[2] This has several key consequences:

-

Decreased Rate of Depolarization: It slows the maximum rate of depolarization (Vmax) of the action potential.[2]

-

Slowed Conduction Velocity: The reduced rate of depolarization leads to slower electrical impulse conduction through the atrial and ventricular myocardium, including the His-Purkinje system.[2][13] This effect is measurable as a prolongation of the QRS interval on an electrocardiogram (ECG).[4]

-

Minimal Effect on Repolarization: As a pure sodium channel blocker, pilsicainide does not significantly affect the duration of the action potential or the effective refractory period (ERP) related to potassium channel activity.[1] However, it does increase the ERP, which is believed to contribute to its anti-fibrillatory effects.[1]

State- and Use-Dependent Blockade

A defining characteristic of Class Ic agents is their binding kinetics. Pilsicainide demonstrates a strong preference for binding to sodium channels in the open or inactivated states over the resting state.[1][3] This "state-dependent" affinity means the drug is more effective when channels are frequently being used. Consequently, its blocking effect is more pronounced at higher heart rates, a phenomenon known as "use-dependence."[3] This property makes it particularly effective at suppressing tachyarrhythmias, where cardiac cells are depolarizing rapidly.[3] The drug also exhibits slow onset and offset kinetics, resulting in a prolonged recovery time for the channel, which contributes to its potent blocking activity.[1][13]

Caption: Pilsicainide's mechanism on the cardiac action potential.

Pharmacokinetics and Metabolism

The clinical utility of pilsicainide is governed by its pharmacokinetic profile, which determines its absorption, distribution, metabolism, and excretion (ADME).

-

Administration and Absorption: Pilsicainide can be administered orally or intravenously.[3] Following oral administration, the onset of action typically occurs within 1 to 3 hours, with peak plasma concentrations reached in approximately 2 to 4 hours.[3] A transdermal patch formulation has also been studied, demonstrating continuous absorption and sustained plasma levels.[14]

-

Elimination: The drug has a half-life of 6 to 10 hours, which generally allows for twice or three-times daily dosing.[3][15]

-

Covariates: Patient-specific factors significantly influence pilsicainide's pharmacokinetics. A population analysis revealed that systemic clearance is approximately 50% lower in women than in men.[16] Furthermore, renal function is a critical determinant, with creatinine clearance being a significant covariate for clearance.[16] Patients with renal dysfunction are at higher risk for drug accumulation and adverse effects.[16][17]

Table 2: Pharmacokinetic Parameters of Oral Pilsicainide

| Parameter | Value | Source(s) |

|---|---|---|

| Route of Administration | Oral, Intravenous | [3] |

| Time to Peak (Tₘₐₓ) | 2 - 4 hours (oral) | [3] |

| Onset of Action | 1 - 3 hours (oral) | [3] |

| Elimination Half-Life (t₁/₂) | 6 - 10 hours | [3] |

| Key Covariates | Gender, Creatinine Clearance |[16] |

Analytical Methodologies

Accurate quantification of pilsicainide in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. Several analytical techniques have been validated for this purpose.

Capillary Electrophoresis (CE)

A rapid and selective method using capillary electrophoresis for serum pilsicainide quantification has been developed and validated.[18] This technique offers high separation efficiency and requires minimal sample volume.

Protocol: Quantification of Pilsicainide in Serum by CE[18]

-

Sample Pretreatment: a. To a 1 mL serum sample, add an internal standard (Procainamide). b. Alkalinize the serum sample. c. Perform liquid-liquid extraction with diethyl ether. d. Evaporate the organic layer to dryness and reconstitute the residue in the running buffer.

-

Instrumentation: a. Capillary: Fused-silica capillary. b. Running Buffer: 0.1 M Sodium dihydrogenphosphate buffer (pH 2.29). c. Applied Voltage: 25 kV. d. Detection: UV at 200 nm.

-

Validation: a. Linearity: 0 - 2.5 µg/mL. b. Limit of Detection (LOD): 0.04 µg/mL. c. Recovery: 61-63%.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is another robust technique for pilsicainide quantification, often used in clinical settings to determine serum concentrations.[17] While a specific validated method for pilsicainide is not detailed in the provided context, a general approach based on methods for similar small molecule drugs would involve HPLC coupled with a diode-array (DAD) or UV detector.[19][20] Key steps include protein precipitation or solid-phase extraction for sample cleanup, followed by separation on a C18 reverse-phase column with an acetonitrile and buffered aqueous mobile phase.[19]

Caption: Workflow for pilsicainide analysis by Capillary Electrophoresis.

Clinical Applications and Efficacy

Pilsicainide is indicated for the treatment of tachycardiac arrhythmias, including both supraventricular and ventricular types.[15][21]

-

Atrial Fibrillation (AF): Its most prominent application is in the management of AF. Clinical trials have demonstrated that a single oral dose of pilsicainide is significantly more effective than placebo at restoring normal sinus rhythm in patients with recent-onset AF.[1][21] It is also used for long-term therapy to prevent the recurrence of paroxysmal AF.[21][22] One study found that long-term pilsicainide was particularly effective in patients whose AF episodes began during the daytime.[22]

-

Post-Operative Arrhythmias: A single oral dose has been shown to be safe and effective in converting supraventricular arrhythmias to sinus rhythm in patients recovering from coronary artery bypass grafting (CABG).[23] In one study, sinus rhythm was restored in 78% of episodes.[23]

-

Ventricular Arrhythmias: Both oral and intravenous formulations have shown efficacy in treating ventricular tachyarrhythmias, such as ventricular extrasystole.[21]

Safety and Toxicology

While generally well-tolerated, pilsicainide carries risks that require careful patient monitoring.[15][21]

-

Common Adverse Effects: The most frequently reported side effects include dizziness, headache, palpitations, and gastrointestinal disturbances like nausea and abdominal discomfort.[3][15]

-

Serious Adverse Effects: The most significant risk is its proarrhythmic potential, particularly in patients with underlying structural heart disease.[3] It can also cause conduction abnormalities such as atrioventricular block, sinus bradycardia, and hypotension.[3][4]

-

Toxicity and Overdose: Drug-induced proarrhythmias (DIP) have been strongly associated with renal dysfunction (eGFR < 50 mL/min), which leads to drug accumulation.[17] In cases of toxicity, significant prolongation of the QRS and QTc intervals on the ECG is observed.[17] According to its Safety Data Sheet (SDS), pilsicainide hydrochloride is classified as toxic if swallowed (GHS Hazard H301).[9][10]

-

Monitoring: Regular monitoring of ECG, pulse, and blood pressure is mandatory during therapy to detect potential adverse cardiac effects early.[15]

Conclusion

Pilsicainide hydrochloride hydrate (CAS No. 88069-49-2 for the hydrochloride) is a well-characterized Class Ic antiarrhythmic agent with a specific and potent mechanism of action. Its efficacy, particularly in the management of atrial fibrillation, is rooted in its state- and use-dependent blockade of cardiac sodium channels. A thorough understanding of its chemical properties, pharmacokinetics, and associated covariates like renal function is critical for its safe and effective clinical application. Validated analytical methods, such as capillary electrophoresis and HPLC, are essential tools for therapeutic monitoring and further research into this important cardiovascular drug.

References

-

Wikipedia. Pilsicainide. [Link]

-

Patsnap Synapse. (2024). What is Pilsicainide used for?[Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pilsicainide?[Link]

-

J-Stage. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells. [Link]

-

PubMed. Quantification of pilsicainide in serum by capillary electrophoresis. [Link]

-

PubMed. Population pharmacokinetic and pharmacodynamic analysis of a class IC antiarrhythmic, pilsicainide, in patients with cardiac arrhythmias. [Link]

-

DrugBank. Pilsicainide Hydrochloride. [Link]

-

Clinical Tree. (2024). Pilsicainide. [Link]

-

PubChem. Pilsicainide hydrochloride hemihydrate. [Link]

-

PubMed. Pilsicainide. [Link]

-

PubChem. Pilsicainide Hydrochloride. [Link]

-

PubMed. [Efficacy and safety of a single oral dose of pilsicainide in supraventricular arrhythmia after coronary artery bypass grafting]. [Link]

-

PubMed. [Efficacy of pilsicainide for the long-term prevention of paroxysmal atrial fibrillation: analysis based on the time of onset]. [Link]

-

Hayashi Pure Chemical Ind., Ltd. (2021). Pilsicainide hydrochloride solution Safety Data Sheet. [Link]

-

PubMed. Simultaneous assessment of pharmacokinetics of pilsicainide transdermal patch and its electropharmacological effects on atria of chronic atrioventricular block dogs. [Link]

-

PubMed. Pilsicainide for atrial fibrillation. [Link]

-

KEGG DRUG. Pilsicainide hydrochloride hydrate. [Link]

-

Kusuri-no-Shiori. PILSICAINIDE HYDROCHLORIDE CAPSULES 50mg "DSEP". [Link]

-

NIH. Assessment of drug-induced proarrhythmias due to pilsicainide in patients with atrial tachyarrhythmias. [Link]

-

DEA.gov. (2019). Summary of Validated Standardized Quantitative Methods. [Link]

-

MDPI. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. [Link]

-

PubMed. High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine. [Link]

Sources

- 1. Pilsicainide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Pilsicainide? [synapse.patsnap.com]

- 3. What is Pilsicainide used for? [synapse.patsnap.com]

- 4. clinicalpub.com [clinicalpub.com]

- 5. Pilsicainide hydrochloride CAS#: 88069-49-2 [amp.chemicalbook.com]

- 6. CAS 88069-49-2: Pilsicainide hydrochloride | CymitQuimica [cymitquimica.com]

- 7. Pilsicainide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pilsicainide Hydrochloride | C17H25ClN2O | CID 114817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Pilsicainide hydrochloride hemihydrate | C34H52Cl2N4O3 | CID 23724804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. KEGG DRUG: Pilsicainide hydrochloride hydrate [genome.jp]

- 13. Modes of the Na Channel Blocking Action of Pilsicainide, a New Antiarrhythmic Agent, in Cardiac Cells [jstage.jst.go.jp]

- 14. Simultaneous assessment of pharmacokinetics of pilsicainide transdermal patch and its electropharmacological effects on atria of chronic atrioventricular block dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 16. Population pharmacokinetic and pharmacodynamic analysis of a class IC antiarrhythmic, pilsicainide, in patients with cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of drug-induced proarrhythmias due to pilsicainide in patients with atrial tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of pilsicainide in serum by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pilsicainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Efficacy of pilsicainide for the long-term prevention of paroxysmal atrial fibrillation: analysis based on the time of onset] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [Efficacy and safety of a single oral dose of pilsicainide in supraventricular arrhythmia after coronary artery bypass grafting] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Weight and Characterization of Pilsicainide Hydrochloride Hydrate

Introduction

Pilsicainide is a potent Class Ic antiarrhythmic agent, recognized for its efficacy in treating both ventricular and supraventricular arrhythmias, particularly atrial fibrillation.[1][2] It functions as a pure sodium channel blocker, modulating cardiac action potentials by inhibiting the fast inward sodium current.[1][2][3] For professionals in drug development, formulation, and quality control, a precise understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. A critical, and often variable, property of pilsicainide is its molecular weight, which is directly influenced by its hydration state.

This technical guide provides an in-depth analysis of the molecular weight of pilsicainide hydrochloride, detailing its anhydrous and hydrated forms. We will explore the causality behind the choice of analytical methodologies for its characterization, present validated experimental protocols, and discuss the critical implications of hydration on pharmaceutical processing and bioavailability.

Molecular Structure and Stoichiometry

A foundational understanding of pilsicainide's molecular structure is essential before discussing its various forms and their corresponding molecular weights.

Chemical Identity

The core active moiety is pilsicainide, an amide derivative with the IUPAC name N-(2,6-dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide.[1] In pharmaceutical formulations, it is utilized as a hydrochloride salt to enhance its solubility and stability.

The Significance of Hydration: Anhydrous vs. Hydrated Forms

Pharmaceutical solids can exist in various crystalline forms, including hydrates, where water molecules are incorporated into the crystal lattice. These are not superficial mixtures but distinct solid-state structures with unique properties. Pilsicainide hydrochloride is known to exist in both an anhydrous (water-free) state and, more commonly, as a stable hydrate. The presence and stoichiometry of this water of hydration fundamentally alter the compound's molecular formula and, consequently, its molecular weight.

Defining the Molecular Weight

The molecular weight of pilsicainide hydrochloride is not a single value but is dependent on the specific form being analyzed. The most common forms encountered are the anhydrous salt and the hemihydrate.

| Compound Form | Chemical Formula | Molar Mass / Molecular Weight ( g/mol ) | Source |

| Pilsicainide (Free Base) | C₁₇H₂₄N₂O | 272.39 | [1] |

| Pilsicainide Hydrochloride (Anhydrous) | C₁₇H₂₅ClN₂O | 308.8 | [4][5] |

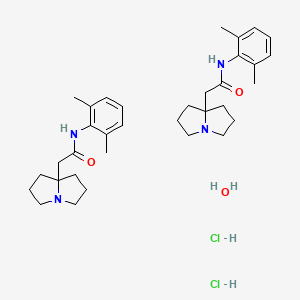

| Pilsicainide Hydrochloride Hemihydrate | (C₁₇H₂₄N₂O·HCl)₂·H₂O | 635.7 | [6][7] |

The hemihydrate form, where two molecules of pilsicainide hydrochloride associate with one molecule of water, is a well-documented and officially recognized substance, including in resources such as the Japanese Pharmacopoeia.[6][7][8][9] For all practical purposes in formulation and dosage calculations, the molecular weight of this stable hydrate (635.7 g/mol ) must be used to ensure accuracy.

The Critical Role of Hydration State in Pharmaceuticals

The distinction between anhydrous and hydrated forms is not merely academic; it has profound consequences for the entire drug development lifecycle.

-

Stability and Shelf-Life: The hydration state can affect a drug's physical and chemical stability. Transitions between hydrate and anhydrous forms due to changes in humidity or temperature can lead to caking, altered crystal habits, and potential degradation.

-

Solubility and Dissolution: Hydrates typically exhibit different solubility and dissolution rates compared to their anhydrous counterparts. This directly impacts the drug's bioavailability and, therefore, its therapeutic efficacy.

-

Manufacturing and Formulation: The flowability, compressibility, and hygroscopicity of a powder are all influenced by its crystalline form. Inconsistent hydration can lead to batch-to-batch variability, failed quality control checks, and manufacturing challenges.

-

Regulatory Compliance: Regulatory bodies like the FDA require strict control over the API's solid form. Any variability in the hydration state must be identified, characterized, and controlled to ensure a consistent and safe drug product.

Analytical Workflows for Characterization and Molecular Weight Confirmation

No single technique can fully characterize the hydration state of pilsicainide hydrochloride. A multi-faceted, orthogonal approach is required to confirm the identity, purity, and exact form of the API.

Caption: Integrated workflow for the characterization of pilsicainide hydrochloride hydrate.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Causality: TGA is the gold standard for quantifying the water content in a hydrate. It measures the change in mass of a sample as it is heated at a controlled rate. The discrete mass loss event at a specific temperature range corresponding to the boiling point of water provides direct, unambiguous evidence of the water of hydration.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the pilsicainide hydrochloride hydrate sample into a tared aluminum or platinum pan.

-

Method Parameters:

-

Purge Gas: Nitrogen at a flow rate of 40-60 mL/min.

-

Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 200°C at a rate of 10°C/min.

-

-

Data Analysis:

-

Analyze the resulting thermogram. Identify the step-wise weight loss occurring above 100°C.

-

Calculate the percentage weight loss. For the hemihydrate (MW 635.7 g/mol ), the theoretical weight loss corresponding to one water molecule (MW 18.02 g/mol ) is approximately 2.83%.

-

Calculation: (18.02 / 635.7) * 100% = 2.83%

-

Trustworthiness: This protocol is self-validating. The observation of a single, sharp weight loss of ~2.83% strongly validates the sample's identity as the hemihydrate form.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Causality: While TGA confirms the hydration state, HPLC is essential for determining the purity of the pilsicainide moiety and performing a potency assay. It separates the API from any impurities or degradants. It is critical to use the correct molecular weight (635.7 g/mol for the hemihydrate) when calculating concentrations from a weighed reference standard to ensure an accurate assay.

Caption: Step-by-step workflow for the HPLC analysis of pilsicainide.

-

Mobile Phase Preparation:

-

Prepare an aqueous solution by adding 5 mL of triethylamine to 750 mL of water. Adjust the pH to 4.0 with phosphoric acid, then add water to a final volume of 1000 mL.

-

The mobile phase consists of Acetonitrile and the prepared aqueous solution in a 1:5 (v/v) ratio.

-

-

Standard Preparation: Accurately weigh and dissolve pilsicainide hydrochloride hydrate reference standard in a suitable diluent to achieve a known concentration (e.g., 2 mg/L).

-

Sample Preparation: Prepare the sample to be tested at a similar concentration.

-

Chromatographic Conditions:

-

System Suitability: Inject the standard solution multiple times (n=6). The system is suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.[10]

-

Data Analysis: Compare the peak area of the main pilsicainide peak in the sample chromatogram to that of the standard to determine purity and assay.

Complementary Techniques for Solid-State Characterization

Causality: To provide an unequivocal characterization of the solid form, additional techniques are employed.

-

Powder X-Ray Diffraction (PXRD): This is a powerful technique for fingerprinting the crystalline structure. The resulting diffractogram, with its unique peak positions and intensities, can definitively distinguish between the anhydrous form, the hemihydrate, and other potential polymorphs.[11]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can provide supporting evidence for the presence of water. The O-H stretching and bending vibrations of the water molecules in the hydrate will appear as distinct bands in the infrared spectrum, which are absent in the anhydrous form.[11]

Data Synthesis and Interpretation

The power of this multi-technique approach lies in the synthesis of its results.

-

A TGA result showing a 2.8% weight loss confirms the sample is a hemihydrate .

-

The PXRD pattern must match the reference diffractogram for the pilsicainide hydrochloride hemihydrate .

-

The HPLC analysis provides the purity of the pilsicainide moiety.

When performing a potency assay via HPLC, the concentration of the reference standard solution must be calculated using the molecular weight of the hemihydrate (635.7 g/mol ). Using the anhydrous molecular weight (308.8 g/mol ) for a hemihydrate standard would introduce a significant error, leading to an overestimation of the potency of the test sample.

Conclusion

The molecular weight of pilsicainide hydrochloride is not a static value but is critically dependent on its hydration state. The stable and commonly used form is the pilsicainide hydrochloride hemihydrate , which has a molecular weight of 635.7 g/mol .[6][7] This value, not the anhydrous molecular weight, should be the default for all formulation, analytical, and dosage calculations to ensure scientific accuracy and regulatory compliance.

For researchers and drug development professionals, rigorous characterization using a suite of orthogonal analytical techniques—led by TGA for water quantification, HPLC for purity, and PXRD for crystalline form identification—is a non-negotiable aspect of quality control. This ensures the development of a safe, stable, and effective pharmaceutical product.

References

-

Pilsicainide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PubChem. Retrieved from [Link]

-

KEGG DRUG: Pilsicainide hydrochloride hydrate . (n.d.). Genome.jp. Retrieved from [Link]

-

Pilsicainide hydrochloride hemihydrate | C34H52Cl2N4O3. (n.d.). PubChem. Retrieved from [Link]

-

Pilsicainide Hydrochloride | C17H25ClN2O. (n.d.). PubChem. Retrieved from [Link]

-

LB103 Analysis of Pilsicainide hydrochloride hydrate (Under the Condition of the Japanese Pharmacopoeia) . (n.d.). GL Sciences. Retrieved from [Link]

-

Analysis of Pilsicainide hydrochloride hydrate . (n.d.). GL Sciences. Retrieved from [Link]

-

Pilsicainide . (n.d.). In Wikipedia. Retrieved from [Link]

-

PILSICAINIDE HYDROCHLORIDE CAPSULES 25mg "DSEP" . (n.d.). Kusuri-no-Shiori. Retrieved from [Link]

-

PILSICAINIDE HYDROCHLORIDE Capsules 25mg "CH" . (n.d.). Kusuri-no-Shiori. Retrieved from [Link]

-

Wlodarski, K., & Sawicka, D. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances . Molecules, 25(19), 4428. Retrieved from [Link]

-

pilsicainide hydrochloride | Dosing & Uses . (n.d.). medtigo. Retrieved from [Link]

-

Kumagai, K., et al. (2006). Pilsicainide for atrial fibrillation . Drugs, 66(16), 2059-2071. Retrieved from [Link]

-

Alshatti, L. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations . American Journal of Analytical Chemistry, 15, 219-228. Retrieved from [Link]

Sources

- 1. Pilsicainide - Wikipedia [en.wikipedia.org]

- 2. Pilsicainide for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pilsicainide hydrochloride | Dosing & Uses | medtigo [medtigo.com]

- 4. Pilsicainide Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Pilsicainide Hydrochloride | C17H25ClN2O | CID 114817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. KEGG DRUG: Pilsicainide hydrochloride hydrate [genome.jp]

- 7. Pilsicainide hydrochloride hemihydrate | C34H52Cl2N4O3 | CID 23724804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 9. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 10. glsciences.com [glsciences.com]

- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of Pilsicainide Hydrochloride Hydrate: Focus on pKa Determination

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the acid dissociation constant (pKa) of the antiarrhythmic agent, pilsicainide hydrochloride hydrate. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how this critical physicochemical parameter influences the behavior and efficacy of pharmaceutical compounds.

Introduction: The Critical Role of pKa in Drug Development

The acid-base dissociation constant, or pKa, is a fundamental physicochemical parameter that profoundly influences a drug's biopharmaceutical characteristics.[1] For any ionizable drug, the pKa value dictates the degree of ionization at a given pH.[2] This, in turn, governs critical properties such as solubility, lipophilicity, permeability, and protein binding.[1] Consequently, a thorough understanding of a drug's pKa is indispensable for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for rational drug formulation and delivery.[1][2][3][4]